molecular formula C25H29FIN3O2 B1206188 Iodoethylspiperone CAS No. 130482-21-2

Iodoethylspiperone

Cat. No.: B1206188
CAS No.: 130482-21-2
M. Wt: 549.4 g/mol
InChI Key: RXMOSTORZPJKLO-UHFFFAOYSA-N
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Description

Iodoethylspiperone (IES), chemically designated as (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-[¹²⁵I]iodo-2-methoxybenzamide hydrochloride, is a spiperone derivative developed as a selective radioligand for dopamine D₂ receptor imaging. Synthesized via nucleophilic substitution from the precursor tosylethylspiperone, IES was characterized using infrared (IR) spectroscopy and ¹H-NMR analyses . Its primary application lies in single-photon emission computed tomography (SPECT), enabling non-invasive exploration of D₂ receptor density in neurological and psychiatric disorders . Preliminary in vivo studies in rats demonstrated its ability to penetrate the blood-brain barrier and bind specifically to striatal D₂ receptors, establishing its utility in neuroimaging .

Properties

CAS No.

130482-21-2

Molecular Formula

C25H29FIN3O2

Molecular Weight

549.4 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(2-iodoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C25H29FIN3O2/c26-21-10-8-20(9-11-21)23(31)7-4-15-28-16-12-25(13-17-28)24(32)29(18-14-27)19-30(25)22-5-2-1-3-6-22/h1-3,5-6,8-11H,4,7,12-19H2

InChI Key

RXMOSTORZPJKLO-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCI)CCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCI)CCCC(=O)C4=CC=C(C=C4)F

Other CAS No.

130482-21-2

Synonyms

125I-IES
8-(4-(4-fluorophenyl)-4-oxobutyl)-1-phenyl-3-(2-iodoethyl)-1,3,8-triazaspiro(4,5)decan-4-one
iodoethylspiperone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Properties

Parameter Iodoethylspiperone (IES) 5-OH-FPPAT
Receptor Target Dopamine D₂ Dopamine D₂
Imaging Modality SPECT (¹²⁵I) PET (¹⁸F)
Binding Affinity (IC₅₀) High selectivity (qualitative) 6.95 nM
Synthesis Yield Not reported 10–15% (decay-corrected)

Key Findings :

  • IES’s selectivity for D₂ receptors is well-documented, though its exact IC₅₀ remains unspecified in available literature .
  • 5-OH-FPPAT exhibits moderate nanomolar affinity (IC₅₀ = 6.95 nM), suggesting lower receptor-binding efficiency compared to high-affinity antagonists like spiperone .

This compound

  • SPECT Compatibility : IES’s iodine-125 label permits prolonged imaging sessions, ideal for longitudinal studies .
  • In Vivo Performance : Rat studies confirmed striatal uptake with minimal off-target binding, validating its utility for human neuroreceptor mapping .

5-OH-FPPAT

  • PET Advantages : Fluorine-18 provides superior spatial resolution but requires rapid synthesis due to its short half-life (109.7 minutes) .
  • Limitations : Despite promising in vitro autoradiography, its in vivo applicability remains underexplored compared to IES .

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